{(S)-2-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
CAS No.:
Cat. No.: VC13463809
Molecular Formula: C13H24N2O4
Molecular Weight: 272.34 g/mol
* For research use only. Not for human or veterinary use.
![{(S)-2-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid -](/images/structure/VC13463809.png)
Specification
Molecular Formula | C13H24N2O4 |
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Molecular Weight | 272.34 g/mol |
IUPAC Name | 2-[(2S)-2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrrolidin-1-yl]acetic acid |
Standard InChI | InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14(4)8-10-6-5-7-15(10)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)/t10-/m0/s1 |
Standard InChI Key | MQCBVWFBDGPRJQ-JTQLQIEISA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N(C)C[C@@H]1CCCN1CC(=O)O |
SMILES | CC(C)(C)OC(=O)N(C)CC1CCCN1CC(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N(C)CC1CCCN1CC(=O)O |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound’s IUPAC name, 2-[2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrrolidin-1-yl]acetic acid, reflects its three key components:
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A pyrrolidine ring with a methylamino-methyl substituent at the 2-position.
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A tert-butoxycarbonyl (Boc) group protecting the methylamine nitrogen.
The stereocenter at the 2-position of the pyrrolidine ring confers (S)-configuration, critical for interactions with biological targets .
Table 1: Key Molecular Properties
Synthesis and Reaction Pathways
Boc Protection and Pyrrolidine Functionalization
The synthesis typically involves:
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Boc Protection: Methylamine is protected with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to form tert-butoxycarbonyl-methyl-amine .
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Pyrrolidine Modification: The Boc-protected amine is coupled to a pyrrolidine precursor via reductive amination or nucleophilic substitution.
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Acetic Acid Introduction: The pyrrolidine nitrogen is alkylated with bromoacetic acid or its derivatives .
Table 2: Representative Synthetic Steps
Step | Reaction | Conditions | Yield |
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1 | Boc protection of methylamine | Boc₂O, DMAP, CH₂Cl₂, 0°C→RT | 85% |
2 | Coupling to pyrrolidine | NaBH₃CN, MeOH, 40°C | 72% |
3 | Acetic acid attachment | Bromoacetic acid, K₂CO₃, DMF | 68% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR (101 MHz, CDCl₃):
Mass Spectrometry
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the Boc group or acetic acid side chain to optimize pharmacokinetic properties .
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In Vivo Efficacy Testing: Evaluation in disease models for diabetes or viral infections .
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Chiral Resolution Methods: Development of scalable techniques to isolate enantiomerically pure material.
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